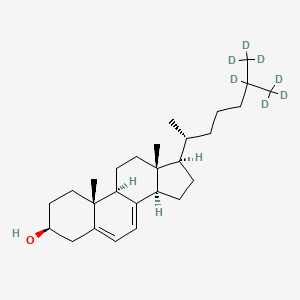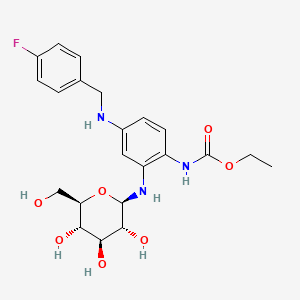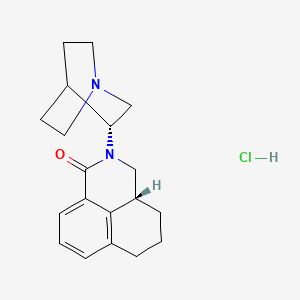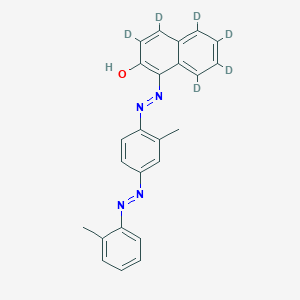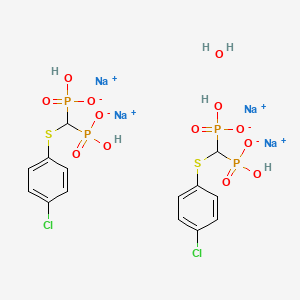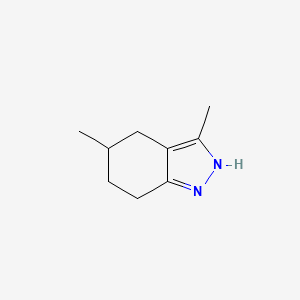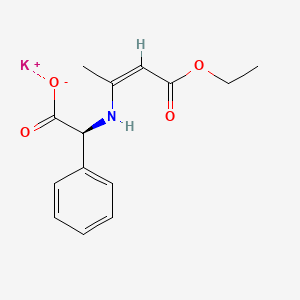
6-Sulfatoxy Mélatonine Sel de Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfatoxy Melatonin Sodium Salt, also known as N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium, is a metabolite of Melatonin . It has a molecular formula of C13H15N2NaO6S and a molecular weight of 350.32 .
Molecular Structure Analysis
The molecular structure of 6-Sulfatoxy Melatonin Sodium Salt comprises of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, 1 sodium atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
6-Sulfatoxy Melatonin Sodium Salt is a solid substance . It has a melting point of >149°C . The molecular weight is 350.32 g/mol . It has one hydrogen bond donor count, seven hydrogen bond acceptor count, six rotatable bond count, and a formal charge of 0 .Applications De Recherche Scientifique
Régulation du Rythme Circadien
6-Sulfatoxy Mélatonine Sel de Sodium: est utilisé pour étudier la régulation des rythmes circadiens. Il sert de biomarqueur pour la production de mélatonine, une hormone cruciale qui régule le cycle veille-sommeil et d'autres rythmes biologiques quotidiens {svg_1}. Les chercheurs mesurent les niveaux de ce composé dans l'urine pour estimer les niveaux de mélatonine de l'organisme, fournissant des informations sur divers troubles du rythme circadien.
Études Liées à l'Âge
Le composé est essentiel dans la recherche liée à l'âge, en particulier pour comprendre comment l'excrétion de mélatonine change avec l'âge. Des études ont montré une diminution dépendante de l'âge de l'excrétion du This compound dans l'urine, suggérant un lien potentiel avec les processus de vieillissement et les maladies liées à l'âge {svg_2}.
Recherche sur les Troubles du Sommeil
Les chercheurs utilisent le This compound pour étudier les troubles du sommeil. En analysant ses niveaux, les scientifiques peuvent mieux comprendre les habitudes de sommeil et l'impact des troubles du sommeil sur le métabolisme de la mélatonine {svg_3}.
Recherche sur le Cancer
La mélatonine et ses métabolites, dont le This compound, sont associés à la recherche sur le cancer. Les niveaux de mélatonine ont été liés au risque et à la progression de certains cancers, tels que le cancer du sein et de la prostate. Ainsi, la mesure de ce composé peut fournir des données précieuses pour les études oncologiques {svg_4}.
Santé Cardiovasculaire
Des études impliquant le This compound s'étendent également à la santé cardiovasculaire. Les niveaux du composé dans l'organisme ont été corrélés au risque d'infarctus du myocarde et d'autres maladies cardiovasculaires, ce qui en fait un marqueur significatif dans ce domaine {svg_5}.
Enquêtes sur les Troubles Métaboliques
Le métabolite est utilisé pour explorer la relation entre la mélatonine et les troubles métaboliques comme le diabète de type 2. Sa quantification dans les échantillons biologiques peut aider à évaluer le rôle de la mélatonine dans la régulation métabolique et le développement des syndromes métaboliques {svg_6}.
Recherche Antioxydante
This compound: est étudié pour ses propriétés antioxydantes. La mélatonine est connue pour moduler les enzymes antioxydantes et le système immunitaire, et les niveaux de son métabolite peuvent refléter l'état de stress oxydatif de l'organisme {svg_7}.
Développement Pharmaceutique
Dans le développement pharmaceutique, le This compound est utilisé pour créer des médicaments qui ciblent les troubles du sommeil et du rythme circadien. Son rôle de métabolite de la mélatonine en fait un composé précieux pour le développement de nouveaux agents thérapeutiques {svg_8}.
Mécanisme D'action
Target of Action
6-Sulfatoxy Melatonin Sodium Salt is a metabolite of melatonin . Melatonin is an important circadian regulator that signals the length of day and night . It also has antioxidant properties and modulates antioxidant enzymes and the immune system .
Mode of Action
It is known that melatonin, the parent compound, acts through different molecular pathways . The best characterized pathway is the activation of two types of membrane-specific receptors .
Biochemical Pathways
Melatonin influences fundamental biological processes . It synchronizes central but also peripheral oscillators (fetal adrenal gland, pancreas, liver, kidney, heart, lung, fat, gut, etc.), allowing temporal organization of biological functions through circadian rhythms (24-hour cycles) in relation to periodic environmental changes .
Pharmacokinetics
It is known that measuring the melatonin metabolite 6-sulfatoxymelatonin in urine can estimate melatonin production .
Result of Action
Melatonin, the parent compound, has various physiological effects, including detoxification of free radicals and antioxidant actions, bone formation and protection, reproduction, and cardiovascular, immune or body mass regulation .
Action Environment
The action of 6-Sulfatoxy Melatonin Sodium Salt is likely influenced by environmental factors. For instance, it is soluble in water and stable under acidic and alkaline conditions . It is relatively stable but needs to be stored in dry, light-protected, and low-temperature conditions .
Safety and Hazards
For safety measures, it is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam in case of fire. A self-contained breathing apparatus should be worn for firefighting if necessary . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
6-Sulfatoxy Melatonin Sodium Salt plays a role in biochemical reactions, particularly as a metabolite of melatonin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of circadian rhythm, influencing fundamental biological processes . The nature of these interactions is complex and involves a variety of biochemical pathways .
Cellular Effects
The effects of 6-Sulfatoxy Melatonin Sodium Salt on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of circadian rhythms in cells, which is crucial for maintaining the body’s internal clock .
Molecular Mechanism
At the molecular level, 6-Sulfatoxy Melatonin Sodium Salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the modulation of antioxidant enzymes and the immune system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Sulfatoxy Melatonin Sodium Salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that urinary 6-Sulfatoxy Melatonin Sodium Salt levels decrease with age .
Dosage Effects in Animal Models
The effects of 6-Sulfatoxy Melatonin Sodium Salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, melatonin treatment has been shown to produce profound antinociceptive effects in animal models .
Metabolic Pathways
6-Sulfatoxy Melatonin Sodium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This includes effects on metabolic flux or metabolite levels . For instance, it is involved in the tryptophan metabolism pathway .
Transport and Distribution
6-Sulfatoxy Melatonin Sodium Salt is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Sulfatoxy Melatonin Sodium Salt and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6-Sulfatoxy Melatonin Sodium Salt can be achieved through a multi-step process involving the protection of melatonin and subsequent sulfation of the protected melatonin. The final product can then be deprotected to yield the desired compound.", "Starting Materials": ["Melatonin", "Sodium Sulfate", "Sodium Hydroxide", "Acetic Anhydride", "Methanol", "Water"], "Reaction": ["Step 1: Protection of Melatonin - Melatonin is dissolved in methanol and reacted with acetic anhydride to form the acetyl-protected melatonin.", "Step 2: Sulfation of Protected Melatonin - The acetyl-protected melatonin is dissolved in water and reacted with sodium sulfate and sodium hydroxide to form the sulfated product.", "Step 3: Deprotection of Sulfated Product - The sulfated product is dissolved in methanol and reacted with sodium hydroxide to remove the acetyl protecting group and yield 6-Sulfatoxy Melatonin Sodium Salt."] } | |
| 76290-78-3 | |
Formule moléculaire |
C13H15N2NaO6S |
Poids moléculaire |
350.32 g/mol |
Nom IUPAC |
sodium;[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] sulfate |
InChI |
InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |
Clé InChI |
RRAMWSGKMQYWPL-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |
Synonymes |
N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium; 6-(Sulfonyloxy)melatonin Sodium; 6-Hydroxymelatonin Sulfate Sodium; 6-Sulphatoxymelatonin Sodium; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



